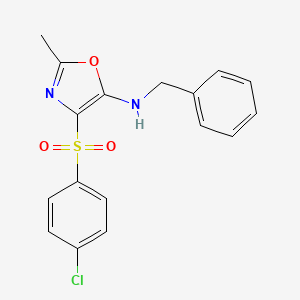

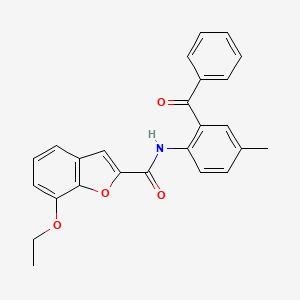

![molecular formula C10H5F3N4 B2890414 5-(三氟甲基)-[1,2,4]三唑并[4,3-c]喹唑啉 CAS No. 320421-82-7](/img/structure/B2890414.png)

5-(三氟甲基)-[1,2,4]三唑并[4,3-c]喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline” is a compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are prevalent in both natural and synthetic molecules and find use as drugs, insecticides, and synthetic materials .

Synthesis Analysis

The synthesis of 5-Trifluoromethyl 1,2,4-Triazoles can be achieved via the [3 + 2]-cycloaddition of nitrile imines generated in situ from hydrazonyl chloride with CF3CN . This process utilizes 2,2,2-trifluoroacetaldehyde O - (aryl)oxime as the precursor of trifluoroacetonitrile .科学研究应用

Fluorescence Studies

The compound has been utilized in the design and synthesis of novel fluorophores. These fluorophores exhibit moderate to high quantum yields in solution, making them valuable for fluorescence-based applications . The photophysical properties of these compounds have been extensively studied, revealing their potential in fluorescence microscopy and cellular imaging.

Medicinal Chemistry

Triazoloquinazoline derivatives, including the 5-(Trifluoromethyl) variant, are central to the development of various therapeutic agents. They have been found to possess a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties . This makes them a significant focus in drug discovery and design.

Anticancer Research

Specific derivatives of triazoloquinazoline have been synthesized and tested for their anticancer activity against human cancer cell lines. Some of these derivatives have shown cytotoxic activities comparable to established anticancer drugs like doxorubicin, highlighting their potential as novel anticancer agents .

DNA Intercalation

These compounds have been designed to act as DNA intercalators. Intercalation into DNA is a mechanism by which certain molecules can inhibit the replication of DNA and thus have applications in cancer therapy. The rationale behind the molecular design of new DNA-intercalators includes the use of triazoloquinazoline derivatives .

Photophysical Property Enhancement

The structural modification of triazoloquinazoline derivatives has been shown to improve fluorescence quantum yield in solution. This enhancement of photophysical properties is crucial for developing better fluorescent probes for various scientific applications .

Synthesis and Catalysis

Triazoloquinazoline derivatives have been used to catalyze various chemical reactions, including the allylation and benzylation of carbonyl compounds. These catalytic properties expand the utility of these compounds in synthetic organic chemistry .

作用机制

Target of Action

The primary target of 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . It has been identified as a potential therapeutic target for the treatment of cancer .

Mode of Action

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline interacts with PCAF by binding to its active site . This interaction inhibits the bromodomain of PCAF, thereby disrupting its function . The compound’s mode of action is believed to be similar to that of L-45, a potent triazolophthalazine inhibitor of the PCAF bromodomain .

Biochemical Pathways

By inhibiting PCAF, the compound could potentially disrupt the acetylation of histones, a process that is crucial for the regulation of gene expression .

Pharmacokinetics

It is known that the introduction of a trifluoromethyl group into therapeutic compounds can enhance lipophilicity, metabolic stability, conformational preference, and bioavailability .

Result of Action

The molecular and cellular effects of 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline’s action are largely dependent on its inhibition of PCAF. This could potentially lead to changes in gene expression, impacting cellular processes such as proliferation, differentiation, and apoptosis . In terms of therapeutic effects, the compound has shown potential anticancer activity .

属性

IUPAC Name |

5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N4/c11-10(12,13)9-15-7-4-2-1-3-6(7)8-16-14-5-17(8)9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIQNFOOOCYURL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NN=CN3C(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

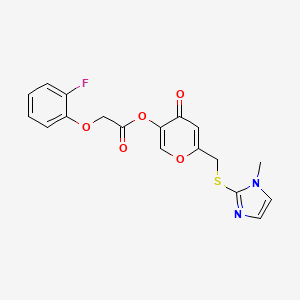

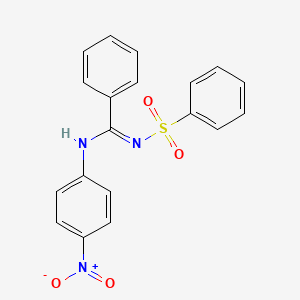

![2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2890335.png)

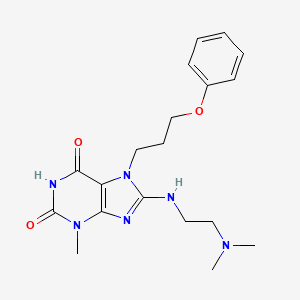

![N-cyclopentyl-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2890337.png)

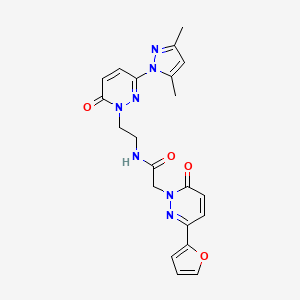

![6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol](/img/structure/B2890338.png)

![N-(2,5-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2890340.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2890342.png)

![5-ethyl-N-(4-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2890344.png)

![4-[3-(4-Ethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine](/img/structure/B2890345.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2890348.png)